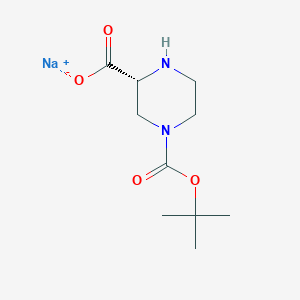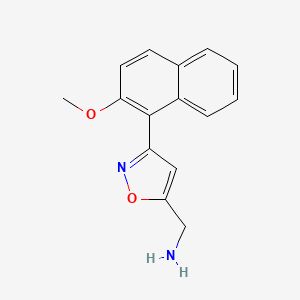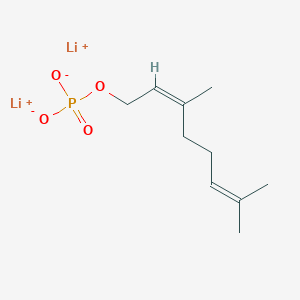
(Z)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a lithium ion, a phosphate group, and a (Z)-3,7-dimethylocta-2,6-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate typically involves the reaction of (Z)-3,7-dimethylocta-2,6-dien-1-ol with a phosphorylating agent in the presence of a lithium source. Common phosphorylating agents include phosphorus oxychloride (POCl3) and phosphorus trichloride (PCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The lithium ion can be substituted with other cations, such as sodium or potassium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using metal halides like sodium chloride (NaCl) or potassium chloride (KCl).
Major Products Formed
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of sodium or potassium analogs of the compound.
Scientific Research Applications
(Z)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various biological processes. The lithium ion may also play a role in modulating enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl dodecanoate
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl acetate
- (Z)-2-(3,7-Dimethylocta-2,6-dien-1-yl)-5-pentyl-1,3-phenylene Bis(diethylcarbamate)
Uniqueness
(Z)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is unique due to the presence of both a lithium ion and a phosphate group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17Li2O4P |
|---|---|
Molecular Weight |
246.1 g/mol |
IUPAC Name |
dilithium;[(2Z)-3,7-dimethylocta-2,6-dienyl] phosphate |
InChI |
InChI=1S/C10H19O4P.2Li/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13;;/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13);;/q;2*+1/p-2/b10-7-;; |
InChI Key |
LEPMLCHRGMSDTM-QISVCDMNSA-L |
Isomeric SMILES |
[Li+].[Li+].CC(=CCC/C(=C\COP(=O)([O-])[O-])/C)C |
Canonical SMILES |
[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


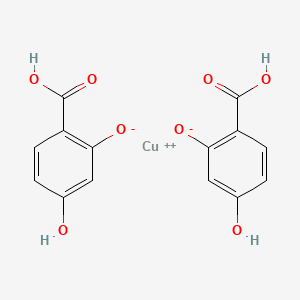
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
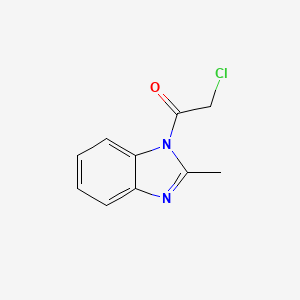
![Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate](/img/structure/B12823851.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B12823859.png)
![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)




